N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
4-iodo-N-[2-(1-piperidinyl)ethyl]benzamide is a carbonyl compound and an organohalogen compound.
Brand Name:
Vulcanchem
CAS No.:
155054-42-5
VCID:
VC21093028
InChI:
InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
SMILES:
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I
Molecular Formula:
C14H19IN2O
Molecular Weight:
358.22 g/mol
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
CAS No.: 155054-42-5
Cat. No.: VC21093028
Molecular Formula: C14H19IN2O
Molecular Weight: 358.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-iodo-N-[2-(1-piperidinyl)ethyl]benzamide is a carbonyl compound and an organohalogen compound. |
|---|---|
| CAS No. | 155054-42-5 |
| Molecular Formula | C14H19IN2O |
| Molecular Weight | 358.22 g/mol |
| IUPAC Name | 4-iodo-N-(2-piperidin-1-ylethyl)benzamide |
| Standard InChI | InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
| Standard InChI Key | WCMWVYQHPUQKHW-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I |
| Canonical SMILES | C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator